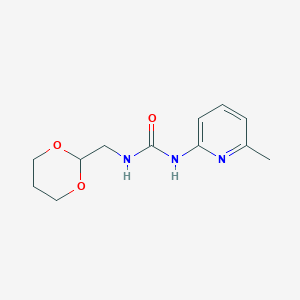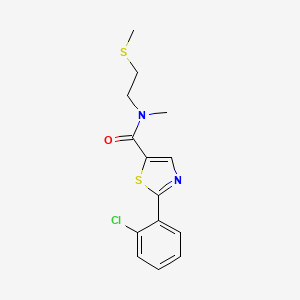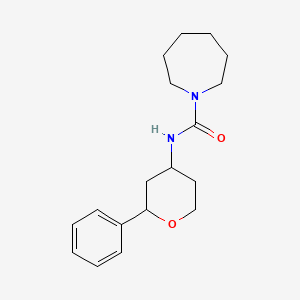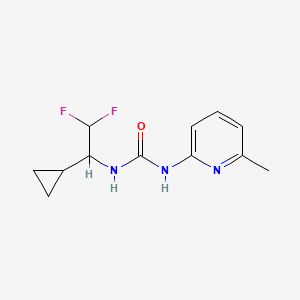
1-(1,3-Dioxan-2-ylmethyl)-3-(6-methylpyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dioxan-2-ylmethyl)-3-(6-methylpyridin-2-yl)urea is a synthetic organic compound that features a urea functional group attached to a dioxane ring and a methyl-substituted pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dioxan-2-ylmethyl)-3-(6-methylpyridin-2-yl)urea typically involves the following steps:
Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed cyclization of a diol with an aldehyde or ketone.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an intermediate.
Formation of the Urea Group: The final step involves the reaction of an amine with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Dioxan-2-ylmethyl)-3-(6-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a drug candidate for various therapeutic targets.
Industry: Use in the synthesis of polymers or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dioxan-2-ylmethyl)-3-(6-methylpyridin-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-Dioxan-2-ylmethyl)-3-(pyridin-2-yl)urea: Lacks the methyl group on the pyridine ring.
1-(1,3-Dioxan-2-ylmethyl)-3-(6-chloropyridin-2-yl)urea: Contains a chlorine atom instead of a methyl group.
Uniqueness
1-(1,3-Dioxan-2-ylmethyl)-3-(6-methylpyridin-2-yl)urea is unique due to the presence of both the dioxane ring and the methyl-substituted pyridine ring, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-(1,3-dioxan-2-ylmethyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-9-4-2-5-10(14-9)15-12(16)13-8-11-17-6-3-7-18-11/h2,4-5,11H,3,6-8H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPDXPODHMTIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NCC2OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-methyl-2-[2-(pyrimidin-2-ylamino)ethylamino]pyrimidine-5-carboxylate](/img/structure/B6749703.png)
![2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pent-4-enamide](/img/structure/B6749723.png)
![N-[1-(9-oxo-10H-acridine-2-carbonyl)piperidin-4-yl]methanesulfonamide](/img/structure/B6749724.png)
![1-tert-butyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6749732.png)

![3-amino-N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B6749749.png)
![2-[2-(4-Methyl-3-oxo-1,4-diazepane-1-carbonyl)phenyl]benzonitrile](/img/structure/B6749755.png)
![Ethyl 2-[(1-methylpyrazole-3-carbonyl)-propylamino]propanoate](/img/structure/B6749772.png)
![1-[[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methyl]-3-[4-(methoxymethyl)phenyl]urea](/img/structure/B6749775.png)
![1-[4-(Methoxymethyl)phenyl]-3-[[1-(3-methoxyphenyl)pyrrolidin-3-yl]methyl]urea](/img/structure/B6749776.png)
![1-[(1-Benzylpyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea](/img/structure/B6749778.png)
![N-[1-(oxan-4-yl)propyl]-3-pyrazin-2-ylpropanamide](/img/structure/B6749788.png)

